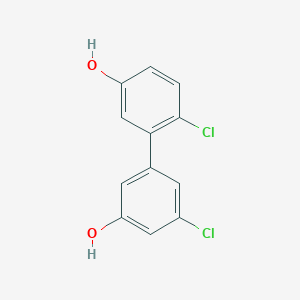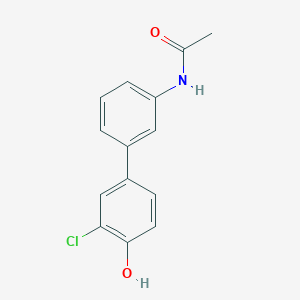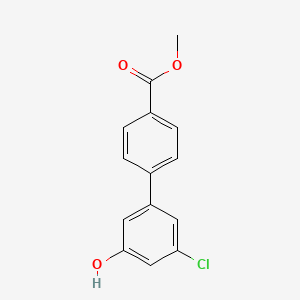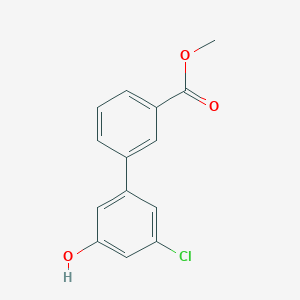
2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% (2-CEMPP) is a phenolic compound with potential applications in the field of scientific research. It is a white crystalline solid with a melting point of 109-110°C and a boiling point of 196-197°C. It is soluble in ethanol, methanol, and benzene, and insoluble in water. 2-CEMPP is a versatile compound that can be used in a variety of laboratory experiments, including synthesis, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It can be used in the synthesis of other compounds and can be used as a starting material in organic synthesis. It can also be used in biochemistry and physiology studies as a reagent or as a model compound.
Mecanismo De Acción
2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been found to interact with proteins, enzymes, and other molecules in the body. It can act as an agonist or antagonist of various proteins and enzymes, depending on the concentration and the specific molecule it is interacting with. It has also been found to have antioxidant activity, which can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. It has also been found to reduce oxidative stress and protect cells from damage caused by free radicals. In vivo studies have shown that it can reduce inflammation, reduce blood pressure, and reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using 2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% in laboratory experiments is its versatility. It can be used in a variety of experiments, including synthesis, biochemistry, and physiology. It is also relatively easy to synthesize and is available in a 95% pure form. The major limitation of using 2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% is that it can be toxic in high concentrations, so it should be used with caution.
Direcciones Futuras
There are a number of potential future directions for 2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% research. It could be used to develop new drugs or therapies for treating cancer, inflammation, and cardiovascular disease. It could also be used to develop new compounds for use in organic synthesis. Additionally, it could be used to study the mechanisms of action of various proteins and enzymes, and to develop new methods for synthesizing compounds.
Métodos De Síntesis
2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-ethoxy-2-methylphenol with chloroacetic acid in the presence of sodium hydroxide to form 2-chloro-5-(4-ethoxy-2-methylphenyl)acetic acid. The second step involves the reaction of the acid with sodium hydroxide to form 2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95%. The synthesis process is completed in a few hours and yields a 95% pure product.
Propiedades
IUPAC Name |
2-chloro-5-(4-ethoxy-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-3-18-12-5-6-13(10(2)8-12)11-4-7-14(16)15(17)9-11/h4-9,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCFKDHMTAEXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686043 |
Source


|
| Record name | 4-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol | |
CAS RN |
1261920-98-2 |
Source


|
| Record name | 4-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, 95%](/img/structure/B6381499.png)


![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)


![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381527.png)



